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molecular formula C7H5N3O2 B1592572 2-Cyano-4-methyl-5-nitropyridine CAS No. 267875-30-9

2-Cyano-4-methyl-5-nitropyridine

Cat. No. B1592572
M. Wt: 163.13 g/mol
InChI Key: BATZHWWYNGQYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362248B2

Procedure details

4-methyl-5-nitropicolinonitrile (7.0 g, 43 mmol) was suspended in aq. NH4Cl (200 mL) and cooled to 0° C. Zinc was added portionwise for 30 min and stirred for 1 hr. The reaction was added with ethyl acetate (200 mL) and stirred for 2 hrs. The reaction was filtered and the organic layer was taken up, dried over MgSO4, and concentrated over vacuum. The solid was triturated with 50% ethyl acetate in hexane to give 5-amino-4-methylpicolinonitrile in 67% (4.56 g). 1HNMR (CDCl3, 400 MHz) δ 7.98 (s, 1H), 7.21 (s, 1H), 5.42˜5.48 (b, 2H), 2.54 (s, 3H). Exact mass calculated for C7H7N3 133.15. found 134.21 (MH+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]=[C:4]([C:11]#[N:12])[CH:3]=1.C(OCC)(=O)C>[NH4+].[Cl-].[Zn]>[NH2:8][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([C:11]#[N:12])=[N:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated over vacuum
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=CC(=NC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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